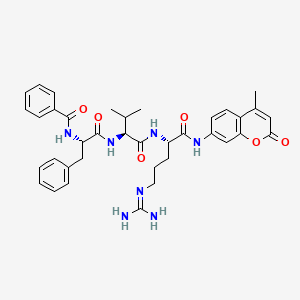

Bz-FVR-AMC

説明

BenchChem offers high-quality Bz-FVR-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-FVR-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-OLWNVYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorogenic Substrate Bz-FVR-AMC: Core Principles, Target Specificity, and Advanced Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the fluorogenic substrate Benzoyl-Phenylalanyl-Valyl-Arginyl-7-Amido-4-methylcoumarin (Bz-FVR-AMC). We will delve into its core mechanism, quantitatively explore its enzyme-substrate specificity, and provide detailed, field-tested protocols for its application in enzyme activity and inhibition assays.

Introduction: The Principle of Fluorogenic Peptide Substrates

Bz-FVR-AMC is a synthetic tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The design of such substrates is a cornerstone of modern enzymology, allowing for the sensitive and continuous monitoring of protease activity. The core principle lies in fluorescence quenching. In its intact, uncleaved state, the AMC fluorophore is attached to the peptide backbone via an amide bond, and its fluorescence is minimal. Upon recognition and cleavage of this amide bond by a specific protease, the free AMC molecule is liberated. This unquenching event results in a significant increase in fluorescence, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the rate of enzymatic activity, providing a powerful tool for kinetic analysis.

Mechanism of Action: From Peptide Cleavage to Signal Generation

The utility of Bz-FVR-AMC is predicated on its specific recognition and cleavage by certain proteases. The peptide sequence, Phenylalanine-Valine-Arginine, is designed to mimic the natural recognition motifs of target enzymes. The cleavage event, which is the hydrolysis of the amide bond between the C-terminal Arginine (Arg) and the AMC group, is the critical step.

Once liberated, free AMC exhibits strong fluorescence with an excitation maximum around 370-380 nm and an emission maximum in the 450-460 nm range.[1][2] This allows for the use of standard fluorescence plate readers and spectrophotometers for detection.

Caption: Workflow for a typical enzyme inhibition screening assay.

Signaling Pathway Context: The Coagulation Cascade

Understanding the biological context of target enzymes is paramount. Thrombin, a primary target of Bz-FVR-AMC, is the central effector protease of the coagulation cascade. Its generation from prothrombin is a key event leading to the cleavage of fibrinogen to fibrin, which forms the structural basis of a blood clot.

Caption: Simplified role of Thrombin in the coagulation cascade.

Assays using Bz-FVR-AMC can be employed to screen for compounds that inhibit thrombin, which are of significant interest as anticoagulant therapeutics.

Conclusion

Bz-FVR-AMC is a highly sensitive and versatile fluorogenic substrate for the continuous monitoring of trypsin-like serine proteases, most notably thrombin. Its utility is rooted in a straightforward mechanism that translates proteolytic cleavage into a quantifiable fluorescent signal. By employing robust, self-validating experimental designs that include appropriate controls, researchers can reliably characterize enzyme kinetics and screen for potential inhibitors. The principles and protocols outlined in this guide provide a solid foundation for the successful application of Bz-FVR-AMC in both basic research and advanced drug development settings.

References

-

Di Cera, E. (2023). Thrombin has dual trypsin-like and chymotrypsin-like specificity. Journal of Thrombosis and Haemostasis. [Link]

-

Di Cera, E. (2024). Thrombin has dual trypsin-like and chymotrypsin-like specificity. Journal of Thrombosis and Haemostasis, 22(4), 1009-1015. [Link]

-

Fugler, M. F., et al. (2013). Specificity Landscapes of Trypsin and Thrombin. ResearchGate. [Link]

-

Fugler, M. F., et al. (2013). Specificity Landscapes of Trypsin and Thrombin. ResearchGate. [Link]

-

GlpBio. (n.d.). Bz-FVR-AMC. GlpBio.com. [Link]

-

Sakai, T., et al. (1976). Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration. PubMed. [Link]

-

Shanghai Hongtai Biotechnology. (n.d.). Bz-Phe-Val-Arg-AMC. H肽生物科技. [Link]

-

de la Torre, B. G., et al. (2012). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. PubMed. [Link]

-

Amsbio. (n.d.). Bz-Phe-Val-Arg-pNA (Thrombin Trypsin Papain Substrate). Amsbio.com. [Link]

-

Markwardt, F., et al. (1984). Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. PubMed. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

-

Supporting Information for "Macrocycle synthesis strategy based on step-wise 'adding and re-acting' three components enables screening of large combinatorial libraries". (n.d.). pubs.acs.org. [Link]

-

Durrant, J. D., et al. (2010). Enzyme Binding Selectivity Prediction: α-Thrombin vs Trypsin Inhibition. PLoS ONE, 5(10), e13340. [Link]

Sources

A-Z Guide to Bz-FVR-AMC: Principles, Protocols, and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding Bz-FVR-AMC

Bz-FVR-AMC is a synthetic peptide substrate designed for the sensitive and continuous measurement of the activity of certain proteases, particularly trypsin-like serine proteases. Its design is rooted in the principles of fluorescence quenching and release.

Chemical Structure and Properties

The molecule consists of a three-amino-acid peptide sequence (Phenylalanine-Valine-Arginine) that is recognized and cleaved by specific proteases. This peptide is linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzoyl (Bz) group to prevent unwanted degradation by aminopeptidases.

| Property | Value | Source(s) |

| Full Name | Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-7-amido-4-methylcoumarin | [1] |

| Abbreviation | Bz-FVR-AMC | [1] |

| Molecular Formula | C₃₇H₄₃N₇O₆ | [1] |

| Molecular Weight | 681.79 g/mol | [1] |

| Typical Substrates | Thrombin, Trypsin, Papain, Procathepsin S | [1][2][3] |

| AMC Ex/Em (Free) | ~341-380 nm / ~440-460 nm | [4][5][6] |

Mechanism of Action: From Quenched Signal to Fluorescent Readout

In its intact, uncleaved state, the Bz-FVR-AMC substrate exhibits minimal fluorescence. The AMC fluorophore is conjugated to the peptide via an amide bond, which effectively quenches its fluorescent potential.[5] When a target protease recognizes and cleaves the peptide sequence at the C-terminal side of the arginine residue, the free AMC molecule is released.[7] This liberation from the quenching effect of the peptide results in a significant increase in fluorescence, which can be detected by a fluorometer.[8] The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for precise quantification.[8]

Protocol:

-

Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence and light scattering.

-

Add Assay Components:

-

Blank Wells: Add 50 µL of Assay Buffer. These wells will be used to determine the background fluorescence of the buffer and substrate.

-

Negative Control Wells: Add 50 µL of Assay Buffer. (No enzyme).

-

Test Wells: Add 50 µL of your diluted enzyme solution.

-

(Optional) Inhibitor Wells: Add 45 µL of your diluted enzyme and 5 µL of your test inhibitor (pre-incubate for 15-30 minutes at the assay temperature).

-

-

Prepare Substrate Working Solution: Dilute the Bz-FVR-AMC stock solution in assay buffer to the desired final concentration. For a 100 µL final reaction volume and a 1:1 addition, this would be a 2X concentration. A typical starting concentration is 50-100 µM. [9] * Expertise Insight: The optimal substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is sensitive to changes in enzyme activity or inhibition. However, for routine screening, a concentration of 25-50 µM is often a pragmatic starting point.

-

Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).

-

Instrument Settings:

-

Causality Insight: A kinetic read is superior to a single endpoint measurement as it confirms the reaction rate is linear and helps identify any potential assay artifacts, such as photobleaching or substrate depletion.

-

Data Analysis and Interpretation

A. Initial Data Processing

-

Subtract Background: For each time point, subtract the average fluorescence value of the "Blank" wells from all other wells. This corrects for the intrinsic fluorescence of the substrate and buffer.

-

Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence units (RFU) versus time for each well. Identify the linear portion of the curve (usually the first 5-15 minutes) and calculate the slope. This slope (ΔRFU/min) represents the initial velocity (V₀) of the reaction.

B. Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Signal | - Inactive enzyme (improper storage, degradation).- Incorrect instrument settings (Ex/Em wavelengths, gain).- Substrate concentration too low. | - Verify enzyme activity with a known positive control.- Confirm Ex/Em settings are optimal for AMC (~380/460 nm).<[6]br>- Increase substrate concentration or perform a substrate titration. |

| High Background | - Autofluorescence from test compounds or buffers.- Spontaneous substrate degradation (light exposure, repeated freeze-thaw).- Protease contamination in reagents. | - Run controls for compound autofluorescence (compound + buffer, no enzyme/substrate).<[10]br>- Always prepare fresh substrate dilutions and protect from light.<[10][11]br>- Use high-purity, sterile reagents. [10] |

| Non-linear Reaction Rate | - Substrate Depletion: Reaction slows as substrate is consumed (enzyme concentration is too high).- Photobleaching: Signal decreases due to excessive light exposure.- Inner Filter Effect: High substrate/product concentration absorbs excitation/emission light. | - Reduce the enzyme concentration to ensure less than 10% of the substrate is consumed during the linear phase.- Minimize sample exposure time to excitation light.<[10]br>- Dilute samples if possible; this is a concentration-dependent effect. [10] |

Conclusion

Bz-FVR-AMC is a highly sensitive and versatile tool for the study of trypsin-like serine proteases. By understanding its core mechanism, implementing robust, self-validating protocols, and correctly interpreting the resulting data, researchers can generate high-quality, reproducible results. This guide provides the foundational knowledge and practical insights necessary for the successful application of Bz-FVR-AMC in enzyme characterization and inhibitor screening campaigns.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from FluoroFinder. [Link]

-

Matsuoka, K., et al. (2021). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. ACS Sensors. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

-

Sigma-Aldrich. (n.d.). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Sigma-Aldrich. [Link]

-

Shanghai Hongtai Biotechnology. (n.d.). Bz-Phe-Val-Arg-AMC. Retrieved from Shanghai Hongtai Biotechnology. [Link]

-

van der Heden van Noort, G. J., et al. (2014). Macrocycle synthesis strategy based on step-wise "adding and re-acting" three components enables screening of large combinatorial libraries - Supporting Information. Organic & Biomolecular Chemistry. [Link]

-

Amsbio. (n.d.). Bz-Phe-Val-Arg-pNA (Thrombin Trypsin Papain Substrate). Retrieved from Amsbio. [Link]

-

de Veij, M., et al. (2011). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Bz-Phe-Val-Arg-AMC - [hongtide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to Bz-FVR-AMC: A Fluorogenic Substrate for Probing Protease Activity

Abstract

In the intricate landscape of cellular signaling and disease progression, proteases stand as critical regulators. Their precise and often subtle activity governs life and death processes, from blood coagulation to programmed cell death (apoptosis). To dissect these pathways and discover novel therapeutic interventions, researchers require tools of exceptional sensitivity and specificity. This technical guide provides an in-depth exploration of Benzoyl-Phenylalanine-Valine-Arginine-7-amido-4-methylcoumarin (Bz-FVR-AMC), a fluorogenic substrate that has emerged as a valuable tool for the real-time kinetic analysis of key proteases, including thrombin and various cathepsins. This document moves beyond a simple recitation of protocols to offer a senior scientist's perspective on the core principles, practical applications, and inherent logic of employing Bz-FVR-AMC in cutting-edge research and drug development.

The Foundation: Principles of Fluorogenic Protease Assays

At its core, the utility of Bz-FVR-AMC is rooted in the elegant principle of fluorescence quenching and release. The substrate comprises a specific tripeptide sequence (Phe-Val-Arg) recognized by target proteases, an N-terminal benzoyl (Bz) protecting group, and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore.

In its intact, conjugated form, the AMC molecule's fluorescent potential is significantly quenched by the attached peptide. The electronic properties of the amide bond linking the C-terminal arginine to the AMC group prevent the fluorophore from achieving its maximal fluorescence emission. Upon the introduction of a cognate protease, the enzyme recognizes the Phe-Val-Arg sequence and catalyzes the hydrolysis of the amide bond between arginine and AMC. This cleavage event liberates the free AMC molecule, which, when excited by light at approximately 340-380 nm, emits a strong fluorescent signal with a maximum around 440-460 nm.[1] The rate of this fluorescence increase is directly proportional to the enzymatic activity, providing a continuous and highly sensitive measure of the protease's function.

Caption: Mechanism of fluorescence generation upon enzymatic cleavage of Bz-FVR-AMC.

Substrate Specificity: The Bz-FVR-AMC Target Profile

The tripeptide sequence Phe-Val-Arg is not arbitrary; it is designed to mimic the natural cleavage sites of a specific subset of proteases, primarily trypsin-like serine proteases and certain cysteine proteases.

-

P1 Position (Arginine): The C-terminal arginine residue is the primary determinant for recognition by proteases that prefer to cleave after basic amino acids. This makes Bz-FVR-AMC a substrate for enzymes like thrombin, which is a key serine protease in the coagulation cascade.[1]

-

P2 & P3 Positions (Valine & Phenylalanine): The residues at the P2 (Val) and P3 (Phe) positions contribute to the substrate's affinity and selectivity for different proteases. The S2 subsite of many proteases is a hydrophobic pocket that accommodates residues like valine.[2] The larger aromatic phenylalanine at P3 further refines the interaction with the enzyme's active site cleft.

Primary Targets and Cross-Reactivity:

-

Thrombin: Bz-FVR-AMC is recognized as a sensitive substrate for thrombin, making it suitable for applications in hematology and the screening of anticoagulants.[1]

-

Cathepsins: This substrate is also cleaved by several members of the cathepsin family of cysteine proteases, which are primarily found in lysosomes and are implicated in various physiological and pathological processes, including apoptosis and cancer progression. Known targets include:

It is crucial for researchers to recognize that while the Bz-FVR sequence confers a degree of specificity, it is not absolute. Cross-reactivity with other trypsin-like or cysteine proteases can occur. Therefore, the use of specific inhibitors as controls is essential for attributing the observed activity to a particular enzyme in a mixed sample.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) | Notes |

| Procathepsin S | Bz-FVR-AMC | N/A | N/A | 1.07 x 10⁶ | Catalytic efficiency reported.[3][4] |

| Thrombin | Bz-FVR-AMC | Data not available | Data not available | Data not available | Known to be a sensitive substrate.[1] |

| Cathepsin B | Bz-FVR-AMC | Data not available | Data not available | Data not available | Likely cleaved; compare to Z-FR-AMC.[5] |

| Cathepsin L | Bz-FVR-AMC | Data not available | Data not available | Data not available | Likely cleaved; compare to Z-FR-AMC.[5] |

| Cathepsin L (human) | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | Data for a related substrate for comparison.[3] |

Experimental Protocol: A Self-Validating System for Measuring Protease Activity

The following protocol is designed as a robust, self-validating system for quantifying protease activity using Bz-FVR-AMC in a 96-well microplate format. The inclusion of specific controls is non-negotiable and forms the basis of a trustworthy and reproducible assay.

Reagent Preparation & Rationale

-

Assay Buffer: The choice of buffer is critical and must be optimized for the specific protease.

-

For Serine Proteases (e.g., Thrombin): A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0. The neutral to slightly alkaline pH is optimal for many serine proteases, and calcium ions are often required for their stability and activity.

-

For Cysteine Proteases (e.g., Cathepsins): A typical buffer is 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA. Cathepsins are often most active at the acidic pH of the lysosome. The reducing agent DTT is essential to maintain the active-site cysteine in its reduced, catalytically active state. EDTA is included to chelate any inhibiting metal ions.[4]

-

-

Substrate Stock Solution (10 mM): Dissolve Bz-FVR-AMC in anhydrous DMSO. DMSO is used due to the substrate's limited aqueous solubility. Store this stock in small aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles to prevent degradation.

-

Enzyme Solution: Prepare a working solution of the purified enzyme or biological sample (e.g., cell lysate) in the appropriate cold assay buffer immediately before use. The optimal concentration must be determined empirically to ensure the reaction rate is linear over the measurement period.

-

Free AMC Standard (1 mM): Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. This is essential for creating a standard curve to convert arbitrary relative fluorescence units (RFU) into a molar concentration of the product.

-

Controls:

-

Positive Control: A known active preparation of the target enzyme. This validates that the assay components and conditions are suitable for detecting activity.

-

Negative Control (No Enzyme): A reaction containing only the assay buffer and substrate. This measures the background fluorescence and any non-enzymatic hydrolysis of the substrate.

-

Inhibitor Control: A reaction containing the enzyme, substrate, and a known specific inhibitor of the target protease (e.g., a specific cathepsin inhibitor or a broad-spectrum caspase inhibitor like Z-VAD-FMK if investigating apoptosis-related proteases).[6] This confirms the specificity of the measured activity.

-

Vehicle Control (e.g., DMSO): A reaction containing the enzyme, substrate, and the same concentration of solvent used to dissolve test compounds (if screening for inhibitors). This accounts for any effect of the solvent on enzyme activity.

-

Assay Procedure

This procedure should be performed in an opaque, black 96-well microplate to minimize light scatter and background fluorescence.

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the 1 mM free AMC stock solution in assay buffer to achieve final concentrations from 0 µM to a top standard (e.g., 50 µM).

-

Add 100 µL of each standard dilution to separate wells in triplicate.

-

Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm).

-

Plot the average RFU versus AMC concentration and perform a linear regression. The slope of this line (RFU/µM) is your conversion factor.

-

-

Set up Enzyme Reactions:

-

In separate wells, add 50 µL of the appropriate solutions for each condition (sample, positive control, negative control, inhibitor control, vehicle control) in triplicate.

-

If using inhibitors or test compounds, add a small volume (e.g., 1-2 µL) and pre-incubate with the enzyme solution for 15-30 minutes at the assay temperature (e.g., 37°C). This allows for the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate and Measure the Reaction:

-

Prepare a 2X working solution of Bz-FVR-AMC in the assay buffer. The final concentration should be determined empirically, but a starting point is often at or below the Kₘ of the enzyme to ensure sensitivity to competitive inhibitors. A typical range is 10-50 µM.

-

Initiate the reactions by adding 50 µL of the 2X substrate solution to all wells, bringing the final volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀): For each well, plot RFU versus time (in minutes). The initial velocity (V₀) is the slope of the linear portion of this curve, typically expressed as RFU/min.

-

Background Subtraction: Subtract the average V₀ of the negative control (no enzyme) from all other samples.

-

Convert to Molar Rate: Use the slope from the AMC standard curve to convert the background-subtracted V₀ from RFU/min to a molar rate (e.g., µM/min or pmol/min).

-

Activity (µM/min) = (V₀ [RFU/min]) / (Slope of AMC standard curve [RFU/µM])

-

-

Assess Inhibition (for screening applications): Calculate the percentage of inhibition for each test compound relative to the vehicle control.

-

% Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100

-

Plot % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Sources

- 1. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of thrombin-mediated factor V activation: the Glu666-Glu672 sequence is critical for processing at the heavy chain–B domain junction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra for Bz-FVR-AMC

<

Aimed at researchers, scientists, and drug development professionals, this guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the fluorogenic substrate Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin (Bz-FVR-AMC).

This document offers a comprehensive technical overview of Bz-FVR-AMC, a key reagent in the kinetic analysis of serine proteases like trypsin and thrombin. The focus is on the critical determination of its excitation and emission spectra, providing insights gleaned from extensive field experience to ensure the generation of precise and reproducible experimental data.

Core Principles: The Mechanism of Bz-FVR-AMC

Bz-FVR-AMC is a synthetic peptide substrate that is inherently non-fluorescent.[1] The peptide sequence, Phenylalanine-Valine-Arginine, is specifically engineered for recognition and cleavage by certain serine proteases. The C-terminus of this peptide is linked to the fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[2]

The fundamental principle of assays utilizing this substrate is the enzymatic hydrolysis of the amide bond between the arginine residue and the AMC molecule. When a target protease cleaves this bond, free AMC is liberated. This release from the quenching effect of the peptide results in a significant and measurable increase in fluorescence intensity.[3] The rate of this fluorescence increase is directly proportional to the enzymatic activity, providing a sensitive and continuous method for monitoring enzyme kinetics. This "turn-on" mechanism is a valuable tool in drug discovery for screening potential inhibitors and for characterizing enzyme function in basic research.[4]

The Foundation of Measurement: Fluorescence Spectroscopy

A thorough understanding of fluorescence spectroscopy is essential for the accurate measurement of enzymatic activity using Bz-FVR-AMC. This process involves two primary events:

-

Excitation: The fluorophore, in this case, the liberated AMC, absorbs light energy at a specific wavelength, causing an electron to transition to a higher energy state.[5]

-

Emission: This excited state is unstable, and the electron rapidly returns to its ground state, releasing the absorbed energy as a photon of light. The emitted light is consistently of a longer wavelength and lower energy than the excitation light, a phenomenon known as the Stokes shift.[6]

Every fluorophore possesses a unique and characteristic excitation and emission spectrum.[5] The initial and most crucial step in establishing a reliable enzymatic assay is to determine these spectra for AMC. Utilizing the optimal excitation and emission wavelengths is paramount for maximizing the signal-to-noise ratio, which in turn enhances the sensitivity and accuracy of the measurements.

Protocol for Determining the Excitation and Emission Spectra of AMC

The following is a standardized protocol for determining the excitation and emission spectra of the AMC fluorophore released from Bz-FVR-AMC. It is critical to perform this procedure on your specific instrumentation, such as a spectrofluorometer or plate reader, to account for any variations in light sources, detectors, and optical paths.[7]

Materials and Reagents

-

Target enzyme (e.g., Trypsin, Thrombin, Cathepsin S)[10][11]

-

Assay Buffer (e.g., 10 mM Tris, 20 mM CaCl2, pH 7.4 or 0.1 M phosphate buffer, pH 6.5)[12]

-

Free 7-amino-4-methylcoumarin (AMC) standard

-

Black, flat-bottom 96-well plates suitable for fluorescence or quartz cuvettes

-

Spectrofluorometer or microplate reader with spectral scanning capabilities

Experimental Workflow for Spectral Scanning

The process involves two key scans: an emission scan to determine the emission maximum (λem) and an excitation scan to find the excitation maximum (λex).[6]

Caption: A typical workflow for a kinetic enzyme assay utilizing Bz-FVR-AMC.

Step-by-Step Kinetic Assay Protocol

-

Assay Plate Preparation : In a microplate, add the assay buffer, a fixed concentration of the enzyme, and either the test compound for inhibitor screening or a vehicle control. A "no enzyme" control is crucial for determining the background rate of substrate hydrolysis. [13]2. Pre-incubation : Pre-incubate the plate at the assay temperature for a brief period (e.g., 5-10 minutes) to allow for enzyme-inhibitor interaction and to ensure thermal equilibrium.

-

Reaction Initiation : Start the reaction by adding a solution of Bz-FVR-AMC to all wells. For sensitive inhibitor screening, the final substrate concentration should ideally be at or below the Michaelis constant (Km).

-

Fluorescence Monitoring : Immediately place the plate in a pre-warmed fluorometric plate reader set to the predetermined optimal excitation and emission wavelengths.

-

Data Acquisition : Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration sufficient to capture the initial linear phase of the reaction (e.g., 30-60 minutes).

-

Data Analysis :

-

Plot the fluorescence intensity versus time for each well.

-

Calculate the initial velocity (V₀) of the reaction from the slope of the linear portion of the curve.

-

For inhibitor studies, determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the rate of the vehicle control.

-

Conclusion and Best Practices

The successful application of Bz-FVR-AMC as a fluorogenic substrate is critically dependent on the accurate determination of the excitation and emission spectra of its fluorescent product, AMC. The protocols outlined in this guide provide a framework for establishing a robust and reliable assay system.

Key Best Practices:

-

Always perform spectral scans on your specific instrument to determine the optimal λex and λem; do not rely solely on literature values.

-

Incorporate appropriate controls in every experiment, including "no enzyme" and "vehicle" controls, to ensure the integrity of your data.

-

Operate within the linear range of both your instrument and the enzyme kinetics, which may necessitate optimizing enzyme and substrate concentrations.

-

Maintain consistency in environmental factors. pH, temperature, and buffer components can all impact enzyme activity and the fluorescence properties of AMC. [14][13] By adhering to these principles, researchers can effectively utilize Bz-FVR-AMC for high-quality, reproducible kinetic analysis of serine proteases.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

-

OncoImmunin, Inc. (n.d.). Basic Principles of Profluorescent Protease Substrates. Retrieved from [Link]

-

Strateos. (2025, October 8). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]

-

Bogyo, M., & Verdoes, M. (2014). Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes. Current Opinion in Chemical Biology, 19, 11-20. Retrieved from [Link]

-

Shringarpure, R., Grune, T., Mehlhase, J., & Davies, K. J. (2003). A simple fluorescent labeling method for studies of protein oxidation, protein modification, and proteolysis. Analytical Biochemistry, 319(1), 1-8. Retrieved from [Link]

-

Koga, Y., et al. (2021). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. Analytical Chemistry, 93(51), 17006-17013. Retrieved from [Link]

-

Fellers, T. J., & Davidson, M. W. (2018, September 11). Fluorescence: Overview of Excitation and Emission Fundamentals. Molecular Expressions. Retrieved from [Link]

-

van Leeuwen, S. (2014, January 16). Why is AMC quenched when attached to a peptide? ResearchGate. Retrieved from [Link]

-

Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from [Link]

-

Chemsrc. (2025, August 27). Bz-Phe-Val-Arg-AMC hydrochloride salt | CAS#:88899-22-3. Retrieved from [Link]

-

Molecular Probes, Inc. (n.d.). Tutorial on Fluorescence and. Retrieved from [Link]

-

GlpBio. (n.d.). Bz-FVR-AMC. Retrieved from [Link]

-

Chen, Y. T., et al. (2012). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. Journal of Medical and Biological Engineering, 32(5), 321-328. Retrieved from [Link]

-

Amsbio. (n.d.). Bz-Phe-Val-Arg-pNA (Thrombin Trypsin Papain Substrate). Retrieved from [Link]

Sources

- 1. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 2. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Bz-Phe-Val-Arg-AMC hydrochloride salt | CAS#:88899-22-3 | Chemsrc [chemsrc.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

Bz-FVR-AMC for Continuous Kinetic Assays: A Senior Application Scientist's Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the fluorogenic substrate Benzoyl-Phenylalanine-Valine-Arginine-7-Amido-4-methylcoumarin (Bz-FVR-AMC), focusing on its suitability and application in continuous enzyme kinetic assays. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, critical experimental variables, and self-validating systems essential for generating robust and reliable data.

The Core Principle: Unmasking Fluorescence with Precision

Bz-FVR-AMC is a synthetic peptide substrate designed to probe the activity of specific proteases, particularly trypsin-like serine proteases that preferentially cleave peptide bonds C-terminal to arginine residues.[1][2][3] Its utility in kinetic assays stems from a clever molecular design. The peptide sequence is covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore.[4]

In its intact, conjugated form, the fluorescence of the AMC group is quenched.[4][5] Upon enzymatic hydrolysis of the amide bond between arginine and AMC, the free fluorophore is released into the solution.[3][6] This liberation event leads to a dramatic increase in fluorescence intensity, which can be monitored in real-time.[7] Free AMC exhibits excitation maxima around 345-380 nm and emission maxima between 440-460 nm.[4][6][8][9][10] The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction, providing a continuous and highly sensitive measure of enzyme activity.[3]

Figure 1: Enzymatic cleavage of Bz-FVR-AMC.

Why Bz-FVR-AMC is a Superior Choice for Continuous Assays

Continuous kinetic assays are invaluable for determining key enzymatic parameters like Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), as well as for screening enzyme inhibitors. Bz-FVR-AMC is exceptionally well-suited for this purpose due to several key advantages:

-

High Sensitivity: The significant difference in quantum yield between quenched and free AMC allows for the detection of very low levels of enzymatic activity.[10] This sensitivity permits the use of lower enzyme and substrate concentrations, which can be crucial when working with rare or expensive enzymes.

-

Real-Time Data Acquisition: Unlike endpoint assays, which provide a single data point, continuous monitoring captures the entire progress of the reaction. This allows for the precise calculation of initial velocities (V₀), which is fundamental to accurate kinetic analysis, and helps identify any assay artifacts such as substrate depletion or enzyme instability over time.

-

Amenability to High-Throughput Screening (HTS): The assay is easily adaptable to a microplate format (e.g., 96- or 384-well plates), making it ideal for screening large libraries of potential inhibitors in drug discovery workflows.[11]

Building a Self-Validating System: Critical Parameters & Causality

The trustworthiness of data generated with Bz-FVR-AMC hinges on the careful control of experimental variables. A robust assay is a self-validating one, where choices are made to eliminate ambiguity and potential artifacts.

Enzyme and Substrate Concentration: The Michaelis-Menten Imperative

The goal of a kinetic assay is often to determine Kₘ and Vₘₐₓ. This requires measuring the initial reaction velocity across a range of substrate concentrations.

-

Substrate Concentration Range: To accurately determine Kₘ, it is essential to use substrate concentrations that bracket this value (e.g., from 0.1 x Kₘ to 10 x Kₘ). If the Kₘ is unknown, a wide range of concentrations should be tested initially.

-

Substrate Inhibition: It is important to be aware that high concentrations of Bz-FVR-AMC can lead to substrate inhibition, which would confound kinetic analysis.[8] Therefore, it is critical to test a sufficiently high concentration to ensure that the velocity plateaus (or decreases) and the true Vₘₐₓ is observed.

-

Enzyme Concentration: The enzyme concentration should be chosen such that the reaction proceeds at a steady, measurable rate for a sufficient duration (e.g., 10-60 minutes).[11] The rate should be slow enough to allow for accurate measurement of the initial linear phase and fast enough to provide a good signal-to-noise ratio.

Assay Buffer and Conditions: The Reaction Environment

The buffer composition is not merely a solvent; it is an active participant in the reaction environment.

-

pH: Protease activity is highly pH-dependent. The assay buffer's pH should be optimized for the specific enzyme being studied, which is typically in the neutral to slightly alkaline range for trypsin-like enzymes.[5] Importantly, the fluorescence of free AMC itself can be pH-sensitive, showing decreased intensity at highly acidic (pH < 2) or alkaline (pH > 11) conditions.[5][7]

-

Ionic Strength and Additives: Ions can influence enzyme structure and activity. For example, some protocols for similar substrates include CaCl₂.[6][11] It is also common to include agents like polyethylene glycol or Triton X-100 to prevent non-specific protein adsorption.[8]

-

Temperature: Enzymatic reactions are sensitive to temperature. The assay should be conducted at a constant, controlled temperature, typically 25°C or 37°C, and the microplate reader should be pre-warmed to this temperature.[8][12]

Instrumentation and Data Acquisition

The fluorometer or plate reader settings are critical for reliable data.

-

Excitation/Emission Wavelengths: Use wavelengths appropriate for AMC, typically around 360-380 nm for excitation and 440-460 nm for emission.[6][8][9][10]

-

Reading Interval: The frequency of readings should be sufficient to accurately define the initial linear portion of the reaction curve. A reading every 30-60 seconds is a common starting point.[6][12]

Potential Pitfalls and Mitigation Strategies

Even with careful planning, several phenomena can compromise the integrity of fluorescence-based assays. Recognizing and mitigating these is the hallmark of an experienced scientist.

The Inner Filter Effect (IFE)

The IFE is a significant potential artifact where components in the assay solution absorb either the excitation light (primary IFE) or the emitted fluorescent light (secondary IFE).[13][14] This leads to a non-linear relationship between fluorophore concentration and signal intensity, which can artificially lower the calculated reaction velocity.[13][15][16]

-

Causality: IFE becomes problematic at higher concentrations of the substrate (Bz-FVR-AMC) or other absorbing species (e.g., colored inhibitor compounds).[14] An absorbance sum (excitation + emission wavelengths) exceeding 0.05-0.08 can cause significant deviation.[14][16]

-

Mitigation:

-

Work at Low Absorbance: Keep the total absorbance of the solution low by using the lowest necessary concentrations of substrate and enzyme.

-

Correction Algorithms: For unavoidable IFE, mathematical correction factors can be applied. These often require measuring the absorbance of the assay components at the excitation and emission wavelengths.[17]

-

Instrumental Correction: Some modern plate readers offer features like variable z-axis focus, which can be used to develop correction methods that minimize IFE without separate absorbance measurements.[13][15]

-

Photobleaching

Photobleaching is the irreversible photochemical destruction of the fluorophore (AMC) upon prolonged exposure to high-intensity excitation light.[18]

-

Causality: This is more of a concern in fluorescence microscopy but can affect plate-reader assays if repeated readings are taken over very long periods with a high-intensity lamp.

-

Mitigation:

-

Minimize Exposure: Use the lowest excitation intensity that provides an adequate signal.

-

Limit Reading Time: Do not run the kinetic read for an unnecessarily long time.

-

Control Wells: Include a control well with a known concentration of free AMC and monitor its fluorescence over the course of the experiment. A decrease in its signal would indicate photobleaching.

-

Spontaneous Substrate Hydrolysis

While generally stable, fluorogenic substrates can undergo slow, non-enzymatic hydrolysis, leading to an increase in background fluorescence.

-

Causality: The stability of the amide bond can be influenced by pH and temperature over long incubation times.[19]

-

Mitigation:

-

"Substrate Only" Control: Always include a control well containing only the substrate in the assay buffer. The rate of fluorescence increase in this well represents the background rate of spontaneous hydrolysis and should be subtracted from all enzyme-catalyzed reaction rates.

-

Fresh Reagents: Prepare the substrate working solution fresh for each experiment.[11] Stock solutions should be stored properly, typically at -20°C or -80°C, protected from light and moisture.[8]

-

Validated Experimental Protocol: Determining Trypsin Kinetics

This protocol provides a framework for determining the Kₘ and Vₘₐₓ of trypsin.

Figure 2: Workflow for a continuous kinetic assay.

Materials

-

Purified Trypsin

-

Bz-FVR-AMC

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with kinetic capabilities

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Bz-FVR-AMC in 100% DMSO. Store protected from light at -20°C.[11]

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Determine its active concentration.

-

On the day of the assay, prepare a working solution of trypsin in Assay Buffer. The final concentration in the well should be in the low nanomolar range (e.g., 1-10 nM), to be optimized empirically.

-

Prepare a series of Bz-FVR-AMC dilutions in Assay Buffer. For a 100 µL final volume, you might prepare 2X working solutions ranging from 2 µM to 400 µM. This will give final concentrations of 1 µM to 200 µM.

-

-

Assay Setup:

-

In the wells of the black microplate, add 50 µL of the appropriate reagent as outlined in the table below.

-

Table 1: Plate Setup Example

Well Type Component 1 (50 µL) Component 2 (50 µL) Purpose Test Wells 2X Trypsin Solution 2X Bz-FVR-AMC Dilutions Measures total reaction velocity Substrate Control Assay Buffer 2X Bz-FVR-AMC Dilutions Measures spontaneous hydrolysis | Blank | Assay Buffer | Assay Buffer | Measures buffer background |

-

-

Initiation and Data Acquisition:

-

Pre-warm the microplate reader to 37°C.[6]

-

Set the reader to measure fluorescence with excitation at ~380 nm and emission at ~460 nm.[10][11]

-

Program a kinetic read for 30-60 minutes, taking a reading every 60 seconds.[6]

-

Initiate the reaction by adding the final 50 µL component (e.g., adding the substrate solutions to the enzyme solutions). Mix briefly by gentle shaking.

-

Immediately start the kinetic read.

-

-

Data Analysis:

-

For each substrate concentration, subtract the rate of the "Substrate Control" well from the "Test Well" rate to get the true enzymatic rate.

-

Plot the fluorescence units (RFU) versus time for each concentration. Identify the initial linear portion of each curve.

-

Calculate the initial velocity (V₀) for each substrate concentration by determining the slope of this linear portion (ΔRFU / Δtime).

-

Convert V₀ from RFU/min to M/s using a standard curve of free AMC.

-

Plot V₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

-

Conclusion

Bz-FVR-AMC is a robust and highly suitable substrate for the continuous kinetic analysis of trypsin-like serine proteases. Its high sensitivity and amenability to high-throughput formats make it an invaluable tool in both basic research and drug development. However, realizing its full potential requires a deep understanding of the underlying principles and potential artifacts. By implementing self-validating experimental designs that account for factors like the inner filter effect, spontaneous hydrolysis, and precise control of reaction conditions, researchers can generate highly accurate and trustworthy kinetic data.

References

-

Kapanidis, A. N., et al. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues. PMC. Retrieved from [Link]

-

Friganović, T., Šakić, D., & Weitner, T. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7107–7114. Retrieved from [Link]

-

Friganović, T., Šakić, D., & Weitner, T. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PubMed. Retrieved from [Link]

-

Friganović, T., Šakić, D., & Weitner, T. (n.d.). INNER FILTER EFFECT CORRECTIONS FOR PROTEIN FLUORESCENCE MEASUREMENTS IN MICROPLATES USING VARIABLE z-FOCUS POSITION. Retrieved from [Link]

-

ResearchGate. (2025). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect | Request PDF. Retrieved from [Link]

-

Interchim. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

-

Fonin, A. V., et al. (2014). Experimental method to correct fluorescence intensities for the inner filter effect. PubMed. Retrieved from [Link]

-

Amsbio. (n.d.). Bz-Phe-Val-Arg-pNA (Thrombin Trypsin Papain Substrate). Retrieved from [Link]

-

Davies, K. J., & Shringarpure, R. (2006). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. PMC. Retrieved from [Link]

-

de Kort, M., et al. (2012). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. PubMed. Retrieved from [Link]

- Google Patents. (2013). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.

-

Shaner, N. C., et al. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. SciSpace. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]

-

Supporting Information. (n.d.). Macrocycle synthesis strategy based on step-wise "adding and re-acting" three components enables screening of large combinatorial libraries. Retrieved from [Link]

-

Maszkowska, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 50849–50863. Retrieved from [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. Bachem Bz-Phe-Val-Arg-AMC Hydrochloride, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Bz-Phe-Val-Arg-AMC hydrochloride salt | 88899-22-3 | FB110481 [biosynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sw.pharma.hr [sw.pharma.hr]

- 15. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

Designing and Implementing Robust Protease Assays: A Technical Guide to the Fluorogenic Substrate Bz-FVR-AMC

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the design, execution, and validation of enzyme activity assays utilizing the fluorogenic substrate Benzoyl-L-phenylalanyl-L-valyl-L-arginine-7-amido-4-methylcoumarin (Bz-FVR-AMC). We will delve into the core principles of fluorogenic assays, the specificities of Bz-FVR-AMC, and provide field-proven protocols and data interpretation strategies to ensure the generation of high-quality, reproducible data.

Foundational Principles: Understanding the Bz-FVR-AMC Assay

The Bz-FVR-AMC assay is a continuous kinetic assay used to measure the activity of certain proteases, primarily trypsin-like serine proteases. The underlying principle is based on the enzymatic cleavage of a peptide sequence linked to a fluorophore, resulting in a quantifiable increase in fluorescence.

In its intact form, the Bz-FVR-AMC substrate is non-fluorescent or exhibits very low fluorescence. The 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus of the peptide sequence (Bz-Phe-Val-Arg). Specific proteases recognize and cleave the amide bond C-terminal to the arginine residue. This cleavage releases the free AMC molecule, which is highly fluorescent upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

The excitation and emission maxima for free AMC are in the range of 340-380 nm and 440-460 nm, respectively[1]. It is crucial to use the appropriate filter sets on a fluorescence plate reader for optimal signal detection.

Caption: Enzymatic cleavage of Bz-FVR-AMC.

Pre-Experimental Considerations: Setting the Stage for Success

Meticulous planning and optimization are paramount for a successful Bz-FVR-AMC-based experiment. The following factors must be carefully considered:

Enzyme and Substrate Specificity

Bz-FVR-AMC is a substrate for a range of trypsin-like serine proteases that preferentially cleave after arginine residues. It is a known substrate for:

-

Procathepsin S: A cysteine protease, for which Bz-FVR-AMC has a reported catalytic efficiency (kcat/Km) of 1070 M⁻¹s⁻¹[1].

-

Thrombin: A key serine protease in the coagulation cascade[2].

-

Trypsin: A digestive serine protease[3].

-

Ficain: A cysteine protease[2].

It is essential to recognize that while the Bz-Phe-Val-Arg sequence provides a degree of specificity, other proteases with similar substrate preferences may also cleave Bz-FVR-AMC. Therefore, when working with complex biological samples, it is crucial to employ specific inhibitors or antibodies to confirm that the observed activity is attributable to the enzyme of interest.

Substrate Handling and Storage

Proper handling and storage of Bz-FVR-AMC are critical to maintain its integrity and prevent autohydrolysis, which can lead to high background fluorescence.

-

Storage: The lyophilized powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles[1].

-

Solubility: Bz-FVR-AMC is soluble in DMSO. For aqueous assay buffers, ensure the final DMSO concentration is kept low (typically ≤1%) to avoid impacting enzyme activity.

-

Stability: Aqueous working solutions of the substrate should be prepared fresh for each experiment to avoid degradation.

Assay Buffer Optimization

The composition of the assay buffer significantly influences enzyme activity. Key parameters to optimize include:

-

pH: The optimal pH for the target enzyme should be maintained. For instance, a procathepsin S assay using Bz-FVR-AMC is typically performed at pH 6.5[1]. Trypsin activity is generally optimal at a slightly alkaline pH.

-

Ionic Strength: The salt concentration can affect enzyme conformation and activity.

-

Additives: Dithiothreitol (DTT) is often included in assays for cysteine proteases like procathepsin S to maintain the active site cysteine in a reduced state[1]. Other additives, such as detergents (e.g., polyethylene glycol), may be included to prevent aggregation[1].

Determination of Kinetic Parameters (Km and Vmax)

Before conducting inhibitor screening or detailed activity studies, it is highly recommended to determine the Michaelis-Menten constants, Km and Vmax, for your specific enzyme and substrate under your optimized assay conditions.

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

To determine these parameters, the initial reaction velocity is measured at various substrate concentrations, and the data is fitted to the Michaelis-Menten equation using non-linear regression analysis. For routine assays, it is advisable to use a substrate concentration at or slightly above the Km to ensure the reaction rate is sensitive to changes in enzyme activity.

A critical consideration with Bz-FVR-AMC is the potential for substrate inhibition at high concentrations. [1] This phenomenon can lead to a decrease in the reaction rate at supra-optimal substrate concentrations. Therefore, a thorough substrate titration is essential to identify the optimal concentration range for your assay. The mechanism of substrate inhibition can vary but often involves the binding of a second substrate molecule to the enzyme-substrate complex, forming an unproductive ternary complex[4].

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for developing a robust Bz-FVR-AMC assay. Optimization will be necessary based on the specific enzyme and experimental goals.

General Assay Setup for a 96-Well Plate Format

This protocol is a general template that can be adapted for various trypsin-like serine proteases.

Materials:

-

Purified enzyme of interest

-

Bz-FVR-AMC substrate

-

Assay Buffer (optimized for the target enzyme)

-

Black, opaque 96-well microplate

-

Fluorescence plate reader with appropriate filters (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Bz-FVR-AMC in DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare a working solution of Bz-FVR-AMC by diluting the stock solution in assay buffer to the desired final concentration. Protect from light.

-

Prepare serial dilutions of the purified enzyme in assay buffer.

-

-

Assay Plate Setup:

-

Add 50 µL of the diluted enzyme to each well.

-

Include appropriate controls:

-

No-Enzyme Control: 50 µL of assay buffer without the enzyme to determine background fluorescence from substrate autohydrolysis.

-

Positive Control: A known concentration of the enzyme that gives a robust signal.

-

Vehicle Control: If screening inhibitors dissolved in a solvent (e.g., DMSO), include a control with the same final concentration of the solvent.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the Bz-FVR-AMC working solution to all wells.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes.

-

Caption: General workflow for a Bz-FVR-AMC assay.

Detailed Protocol for Procathepsin S Activity Assay

This protocol is adapted from established methods for measuring procathepsin S activity[1].

Materials:

-

Purified procathepsin S

-

Bz-FVR-AMC

-

Assay Buffer: 0.1 M Phosphate buffer, pH 6.5, containing 1 mM EDTA and 2.5 mM DTT.

-

Substrate Solution: 10 µM Bz-FVR-AMC in assay buffer.

-

Black, opaque 96-well microplate

-

Fluorescence plate reader (Excitation: 370 nm, Emission: 460 nm)

Procedure:

-

Enzyme Activation (if necessary): If starting with the pro-form of the enzyme, autocatalytic activation can be achieved by incubating the procathepsin S (final concentration 1-5 µM) at 37°C in the assay buffer.

-

Assay Setup:

-

Add 50 µL of the activated enzyme solution (or a dilution thereof) to the wells of the microplate.

-

Include a "no-enzyme" control containing 50 µL of assay buffer.

-

-

Reaction Initiation:

-

Add 50 µL of the 10 µM Bz-FVR-AMC substrate solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 370 nm and an emission wavelength of 460 nm[1].

-

Record data points at regular intervals for a duration sufficient to establish a linear reaction rate.

-

Data Analysis and Interpretation

The output from a kinetic Bz-FVR-AMC assay is a set of fluorescence intensity readings over time.

-

Background Subtraction: For each time point, subtract the fluorescence reading of the "no-enzyme" control from the readings of the experimental wells. This corrects for substrate autohydrolysis and any intrinsic fluorescence of the assay components.

-

Determination of Initial Velocity (V₀): Plot the background-subtracted fluorescence intensity against time. The initial velocity of the reaction is the slope of the linear portion of this curve. It is crucial to use data points from the initial, linear phase of the reaction before substrate depletion or product inhibition becomes significant.

-

Standard Curve: To convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min), a standard curve of free AMC should be generated. Prepare a series of known concentrations of free AMC in the assay buffer and measure their fluorescence. Plot fluorescence intensity versus AMC concentration to obtain a conversion factor.

-

Calculation of Enzyme Activity: Using the conversion factor from the standard curve, the initial velocity can be expressed in terms of the amount of AMC produced per unit of time. Enzyme activity can then be reported in units such as µmol/min/mg of enzyme.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate degradation (autohydrolysis). 2. Contaminated reagents or buffers. 3. Autofluorescence from samples or compounds. | 1. Prepare fresh substrate solutions for each experiment. Store stock solutions properly. 2. Use high-purity water and reagents. Test individual components for fluorescence. 3. Include a "no-substrate" control for each sample to quantify and subtract its autofluorescence. |

| Low or No Signal | 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temperature). 3. Incorrect instrument settings. | 1. Verify enzyme activity with a known active batch or a different substrate. Ensure proper storage and handling of the enzyme. 2. Re-optimize the assay buffer pH and temperature for the specific enzyme. 3. Check the excitation and emission wavelengths and the gain setting on the fluorescence reader. |

| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Product inhibition. 3. Substrate inhibition at high concentrations. | 1. Use a lower enzyme concentration or a shorter incubation time. 2. Dilute the enzyme. 3. Perform a substrate titration to identify the optimal concentration and avoid inhibitory concentrations. |

Conclusion

The Bz-FVR-AMC fluorogenic substrate provides a sensitive and continuous method for assaying the activity of trypsin-like serine proteases. By carefully considering the principles of the assay, optimizing experimental conditions, and implementing robust controls, researchers can generate high-quality, reproducible data for enzyme characterization and inhibitor screening. This guide serves as a comprehensive resource to facilitate the successful design and execution of Bz-FVR-AMC-based experiments.

References

-

Interchim. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

- van den Biggelaar, M., et al. (2012). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. ChemMedChem, 7(4), 575-584.

-

PubMed. (n.d.). Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. Retrieved from [Link]

- Hemker, H. C., et al. (2009). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. Thrombosis and Haemostasis, 101(3), 573-575.

-

Tecan. (n.d.). Application Note: Thrombin Inhibition Screen. Retrieved from [Link]

- Tan, X., et al. (2018). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. International Journal of Molecular Sciences, 19(10), 3058.

- Damborsky, J., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering.

- Niu, D., et al. (2024).

- Corey, D. R., & Craik, C. S. (1992). Trypsin specificity increased through substrate-assisted catalysis. Journal of the American Chemical Society, 114(5), 1784-1790.

-

ResearchGate. (n.d.). Determination of the catalytic parameters for the trypsin-catalyzed.... Retrieved from [Link]

- Fink, A. L., & Angelides, K. J. (1976). Cryoenzymology of trypsin. A detailed kinetic study of the trypsin-catalysed hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine p-nitrophenyl ester at low temperatures. Biochemical Journal, 153(3), 621-627.

-

Amsbio. (n.d.). Bz-Phe-Val-Arg-pNA (Thrombin Trypsin Papain Substrate). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Studying Procathepsin Activity Using the Fluorogenic Substrate Bz-FVR-AMC

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of the fluorogenic substrate Benzoyl-Phenylalanyl-Valyl-Arginyl-7-Amido-4-methylcoumarin (Bz-FVR-AMC) for the characterization of procathepsin activity. Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of procathepsin activation and the rationale behind the experimental design, ensuring a robust and well-validated approach to your research.

Part 1: The Significance of Procathepsins and Their Activation

Cathepsins are a family of proteases, primarily located in lysosomes, that play crucial roles in protein degradation, cellular turnover, and immune responses.[1][2] However, the dysregulation of cathepsin activity is implicated in a multitude of pathological conditions, including cancer, autoimmune diseases, and neurodegenerative disorders.[2][3][4]

Cathepsins are synthesized as inactive zymogens, or procathepsins, which require proteolytic processing to become active enzymes.[5][6] This activation process is a critical regulatory step and can occur through various mechanisms:

-

Auto-activation: At the acidic pH of the lysosome, the propeptide of some procathepsins can be cleaved by the catalytic site of the same enzyme.[5] For instance, cathepsins B, H, L, S, and K are known to undergo auto-activation.[5]

-

Trans-activation: In some cases, the activation of a procathepsin requires the action of another protease.[5] For example, procathepsin C and X activation is dependent on cathepsins L and S.[5]

-

Cofactor-mediated activation: Certain molecules, such as glycosaminoglycans, can facilitate the activation of procathepsins by inducing conformational changes that expose the active site.[7]

The study of procathepsin activation is paramount for understanding the initiation of pathological cascades and for the development of targeted therapeutics. The ability to monitor the conversion of the inactive zymogen to the active protease provides a direct measure of a key regulatory event.

Part 2: Bz-FVR-AMC as a Tool for Monitoring Procathepsin Activation

Bz-FVR-AMC is a fluorogenic substrate designed to measure the activity of certain activated cathepsins.[8][9][10] The core principle of this assay lies in the enzymatic cleavage of the substrate, which results in the release of a highly fluorescent molecule.

Mechanism of Action

The Bz-FVR-AMC substrate consists of a peptide sequence (Bz-Phe-Val-Arg) recognized by specific active cathepsins, linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC).[11] In its intact form, the AMC molecule is non-fluorescent. Upon cleavage of the amide bond between the arginine residue and AMC by an active cathepsin, the free AMC is liberated, which then exhibits strong fluorescence upon excitation.[11] The rate of increase in fluorescence is directly proportional to the enzymatic activity.

Specificity and Considerations

While Bz-FVR-AMC is a valuable tool, it is crucial to understand its specificity. It is not exclusively cleaved by a single cathepsin but can be a substrate for several, including activated procathepsin S.[8] Therefore, when studying a specific procathepsin, it is essential to use purified enzyme preparations or to employ specific inhibitors to confirm the source of the observed activity. Some commonly used cathepsin substrates, such as Z-FR-AMC, have been shown to lack specificity for cathepsin B, being cleaved by other cysteine cathepsins as well.[12]

Part 3: Experimental Design for Studying Procathepsin Activation

A well-designed experiment to study procathepsin activation using Bz-FVR-AMC involves several key stages, from inducing activation to quantifying the resulting enzymatic activity.

Step-by-Step Protocol for Procathepsin S Activation Assay

This protocol provides a framework for studying the autocatalytic activation of procathepsin S.[8][9] It can be adapted for other procathepsins with appropriate modifications to the activation conditions.

I. Materials and Reagents

-

Purified procathepsin S

-

Bz-FVR-AMC substrate

-

Activation Buffer: Appropriate buffer for inducing activation (e.g., 0.1 M acetate buffer, pH 4.5, for autocatalytic activation of many cathepsins).[6]

-

Assay Buffer: 0.1 M phosphate buffer, pH 6.5, containing 1 mM EDTA and 0.1% (w/v) polyethylene glycol 6000.[8][9]

-

Dithiothreitol (DTT)

-

Specific cathepsin S inhibitor (for validation)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: ~370 nm, Emission: ~460 nm)[8][9]

II. Procedure

-

Procathepsin S Activation:

-

Activity Measurement:

-

Prepare the substrate solution by diluting Bz-FVR-AMC to a final concentration of 10 µM in the Assay Buffer.[8][9]

-

In a 96-well plate, add a defined volume of the substrate solution to each well.

-

To initiate the reaction, add a small aliquot (e.g., 10 µl) of the activated procathepsin S from the different time points to the substrate solution.[8][9]

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Data Analysis:

-

For each time point of activation, calculate the initial velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

Plot the initial velocity against the activation time to visualize the kinetics of procathepsin S activation.

-

III. Validation with Inhibitors

To ensure that the observed activity is indeed from the cathepsin of interest, a parallel experiment should be conducted in the presence of a specific inhibitor.

-

Pre-incubate the activated cathepsin with a known inhibitor (e.g., E-64 for many cysteine cathepsins) before adding the Bz-FVR-AMC substrate.[13]

-

A significant reduction in the rate of fluorescence increase in the presence of the inhibitor validates the specificity of the assay.

Data Presentation: Summarizing Key Parameters

Quantitative data from these experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

| Parameter | Value | Reference/Notes |

| Substrate | Bz-FVR-AMC | Fluorogenic |

| kcat/Km (Procathepsin S) | 1070 mM⁻¹s⁻¹ | [8][9][10] |

| Excitation Wavelength | ~370 nm | [8][9] |

| Emission Wavelength | ~460 nm | [8][9] |

| Typical Substrate Conc. | 10 µM | [8][9] |

| Typical Enzyme Conc. | 1-5 µM | [8][9] |

| Activation pH (Autocatalytic) | Acidic (e.g., 4.5) | [6] |

| Assay pH | Neutral (e.g., 6.5) | [8][9] |

Part 4: Broader Applications and Future Directions

The principles and protocols outlined in this guide can be extended to study the activity of various procathepsins and to screen for potential inhibitors or activators. The high-throughput nature of this fluorescence-based assay makes it particularly suitable for drug discovery applications.[14]

Future research may focus on the development of more specific fluorogenic substrates for individual cathepsins to overcome the challenge of substrate overlap.[12] Additionally, adapting these assays for use in live-cell imaging can provide valuable insights into the spatiotemporal regulation of procathepsin activation within a cellular context.[15]

By combining a thorough understanding of the underlying biochemistry with rigorously validated experimental protocols, researchers can effectively leverage Bz-FVR-AMC and similar fluorogenic substrates to unravel the complexities of procathepsin biology and its role in health and disease.

References

- The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. (URL: )

- Autocatalytic processing of procathepsin B is triggered by proenzyme activity - PMC - NIH. (URL: )

-

Mechanisms and kinetics of procathepsin D activation - PubMed. (URL: [Link])

-

Surface activation of pro-cathepsin L - PubMed. (URL: [Link])

- What are CTSL inhibitors and how do they work?

- What are Cathepsin inhibitors and how do they work?

-

Mechanism of procathepsin B auto-activation in the presence of... - ResearchGate. (URL: [Link])

-

Inhibitors of Cathepsin B | Bentham Science. (URL: [Link])

-

New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed. (URL: [Link])

-

Protease Assays - Assay Guidance Manual - NCBI - NIH. (URL: [Link])

-

Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (URL: [Link])

-

New insights into procathepsin D in pathological and physiological conditions - PMC - NIH. (URL: [Link])

-

The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer - MDPI. (URL: [Link])

-

Technical Brief: - One-Step Protease Assay - Athena Enzyme Systems. (URL: [Link])

-

Design and synthesis of fluorogenic substrate-based probes for detecting Cathepsin B activity | Request PDF - ResearchGate. (URL: [Link])

-

Fluorogenic Substrates for Cathepsin D - PubMed. (URL: [Link])

-